![molecular formula C19H21N7O2 B2473386 cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-49-9](/img/structure/B2473386.png)
cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a piperazine ring, a triazolopyrimidine ring, and a methoxyphenyl group . These types of compounds are often studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Anticancer and Antituberculosis Potential
A study explored the synthesis and the potential anticancer and antituberculosis applications of derivatives similar to the queried compound, focusing on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. These compounds were tested for in vitro anticancer activity against human breast cancer cell lines and showed notable anticancer and antituberculosis activities, highlighting their potential as therapeutic agents in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
Another research initiative synthesized novel derivatives including 1,2,4-Triazole derivatives, showing promising antimicrobial activities. This suggests the potential utility of such compounds in developing new antimicrobial agents, indicating a broader spectrum of biomedical applications (Bektaş et al., 2010).
5-HT2 Antagonist Activity
Derivatives with a structure similar to the queried compound have been prepared and tested for 5-HT2 (serotonin) and alpha-1 receptor antagonist activity. One of the derivatives showed potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity, suggesting potential applications in neuropsychiatric disorder treatments (Watanabe et al., 1992).
Tubulin Polymerization Inhibitors
A series of compounds derived from phenoxazine and phenothiazine, closely related to the compound , were screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues demonstrated excellent antiproliferative properties and potent inhibition of tubulin polymerization, indicating their potential as novel cancer therapeutic agents (Prinz et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It can induce apoptosis within cells, particularly cancer cells . This results in the inhibition of tumor growth, making the compound a potential candidate for cancer treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-15-4-2-3-14(11-15)26-18-16(22-23-26)17(20-12-21-18)24-7-9-25(10-8-24)19(27)13-5-6-13/h2-4,11-13H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEPLDLVQOERAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.